Avanafil-13C5,15N
Description
Avanafil-13C5,15N is a stable isotopically labeled analog of avanafil, a selective phosphodiesterase type 5 (PDE5) inhibitor used primarily for treating erectile dysfunction. The compound is chemically designated as (S)-2-(2-Hydroxymethyl-1-pyrrolidinyl)-4-(3-chloro-4-methoxybenzylamino)-5-[(2-pyrimidinylmethyl)carbamoyl]pyrimidine-13C5,15N (CAS: 330784-47-9) with the molecular formula C₁₈H₂₆ClN₆O₃ . The isotopic labeling involves five carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom, which increases its molecular weight to approximately 489.91 g/mol compared to the non-labeled avanafil (molecular weight: 483.95 g/mol) . This labeling is critical for tracing avanafil’s metabolic pathways, validating analytical methods (e.g., LC-MS/MS), and studying protein-ligand interactions via nuclear magnetic resonance (NMR) spectroscopy .
Properties
CAS No. |
1276495-36-3 |
|---|---|
Molecular Formula |
C₁₈¹³C₅H₂₆ClN₆¹⁵NO₃ |
Molecular Weight |
489.91 |
Synonyms |
(S)-2-(2-Hydroxymethyl-1-pyrrolidinyl)-4-(3-chloro-4-methoxybenzylamino)-5-[(2-pyrimidinylmethyl)carbamoyl]pyrimidine-13C5,15N; 4-[[(3-Chloro-4-methoxyphenyl)methyl]_x000B_amino]-2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidin |
Origin of Product |
United States |
Preparation Methods
The synthesis of Avanafil-13C5,15N involves several steps, starting with the preparation of isotopically labeled precursors. The synthetic route typically includes:
Step 1: Preparation of isotopically labeled benzylamine derivative.
Step 2: Coupling of the benzylamine derivative with a pyrimidine derivative.
Step 3: Introduction of the isotopic labels at specific positions in the molecule.
Industrial production methods often involve the use of high-purity reagents and stringent reaction conditions to ensure the incorporation of the isotopic labels without compromising the integrity of the molecule .
Chemical Reactions Analysis
Avanafil-13C5,15N undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the isotopic labels are incorporated. Reagents such as alkyl halides or acyl chlorides are commonly used.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Avanafil-13C5,15N has a wide range of applications in scientific research, including:
Chemistry: Used to study the detailed reaction mechanisms and pathways of Avanafil.
Biology: Helps in understanding the metabolic fate of Avanafil in biological systems.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Avanafil.
Industry: Employed in the development of new formulations and delivery systems for Avanafil.
Mechanism of Action
Avanafil-13C5,15N exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE-5). This inhibition prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP. The elevated cGMP levels result in vasodilation and increased blood flow, particularly in the corpus cavernosum of the penis. This mechanism is crucial for the treatment of erectile dysfunction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares avanafil-13C5,15N with structurally and functionally related PDE5 inhibitors and isotopically labeled standards:
Key Structural and Functional Differences:
Isotopic Labeling: this compound is uniquely designed for isotopic tracing and NMR studies. Its ¹³C and ¹⁵N labels enable precise detection in metabolic pathways and protein-binding analyses, unlike non-labeled avanafil or udenafil . Udenafil-d7 uses deuterium labeling for mass spectrometry but lacks utility in NMR due to ²H’s low sensitivity compared to ¹³C/¹⁵N .
Selectivity and Pharmacokinetics: Avanafil exhibits faster onset (~15 minutes) and higher selectivity for PDE5 over PDE6 (retinal isoform) compared to udenafil or zaprinast, reducing side effects like visual disturbances . Zaprinast, a non-selective PDE inhibitor, primarily targets PDE5A but has weaker potency (IC₅₀ ~0.3–0.9 µM vs. avanafil’s IC₅₀ ~5–10 nM) .
Analytical Utility: this compound serves as an internal standard in AOAC-approved LC-MS/MS methods for detecting avanafil in dietary supplements and biological matrices, ensuring accuracy by matching ionization behavior with the analyte .
Research Findings
NMR Structural Studies :
- The ¹³C and ¹⁵N labels in this compound enable high-resolution solid-state NMR to resolve its binding orientation within PDE5’s catalytic domain. For example, ¹³C chemical shifts and ¹H–¹⁵N dipolar couplings confirmed hydrogen bonding between avanafil’s pyrimidine ring and PDE5’s glutamine-817 residue .
Metabolic Tracing :
- In rat hepatocyte studies, this compound identified two primary metabolites: N-dealkylated avanafil and hydroxylated avanafil, with 85% of the parent compound excreted via fecal routes .
Analytical Validation :
- AOAC SMPR 2014.012 validated this compound as a reference standard for detecting avanafil adulteration in supplements, achieving a limit of detection (LOD) of 0.1 ppm via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
